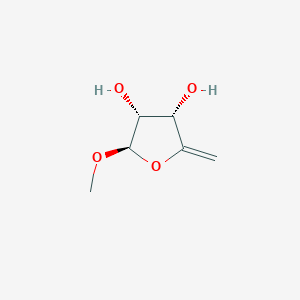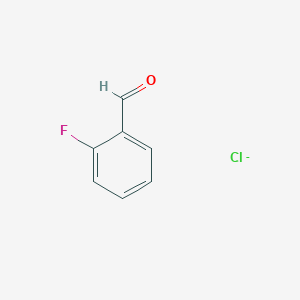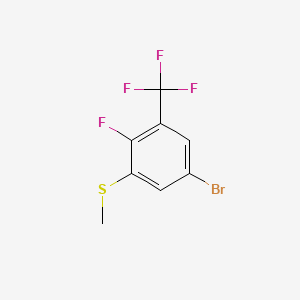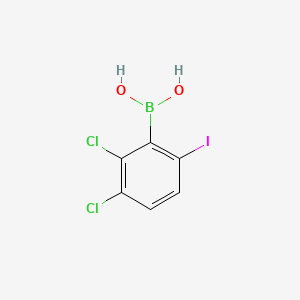
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17F2OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a difluoromethoxy-methylphenyl ring. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane typically involves the reaction of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield (2,3-Difluoro-5-methoxy-4-methylbenzaldehyde), while reduction can produce (2,3-Difluoro-5-methoxy-4-methylphenol).
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound a useful intermediate in organic synthesis. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Difluoromethyl)trimethylsilane: Similar in structure but lacks the methoxy and methyl groups.
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2,3-Difluoro-5-methoxy-4-methylphenyl)acetic acid: Contains an acetic acid group instead of the trimethylsilyl group.
Uniqueness
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and difluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable building block in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C11H16F2OSi |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
(2,3-difluoro-5-methoxy-4-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16F2OSi/c1-7-8(14-2)6-9(15(3,4)5)11(13)10(7)12/h6H,1-5H3 |
InChI-Schlüssel |
INTZZEMZNPYCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1OC)[Si](C)(C)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


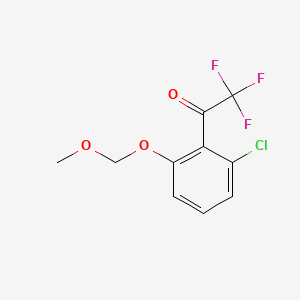
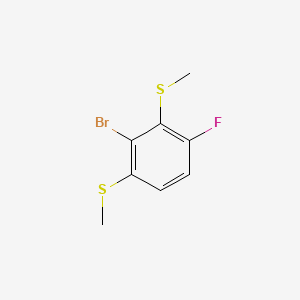
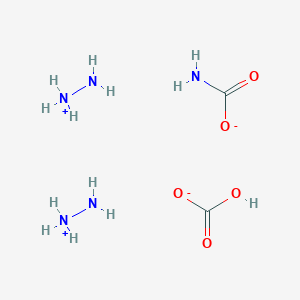
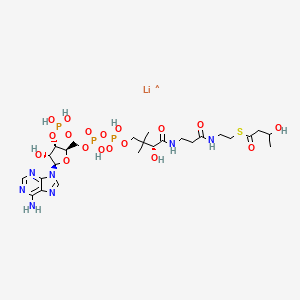
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)


